molecular formula C12H24N2O2 B1291331 tert-Butyl (4-(methylamino)cyclohexyl)carbamate CAS No. 919834-80-3

tert-Butyl (4-(methylamino)cyclohexyl)carbamate

Cat. No.: B1291331
CAS No.: 919834-80-3
M. Wt: 228.33 g/mol
InChI Key: TUUNNJSATKVNGO-UHFFFAOYSA-N
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Description

tert-Butyl (4-(methylamino)cyclohexyl)carbamate is a chemical compound with the molecular formula C12H24N2O2. It is a derivative of cyclohexylcarbamate and is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a methylamino group, and a cyclohexyl ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(methylamino)cyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(methylamino)cyclohexylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of automated reactors and advanced purification techniques such as crystallization or chromatography to isolate the final compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(methylamino)cyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or methylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

tert-Butyl (4-(methylamino)cyclohexyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(methylamino)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

tert-Butyl (4-(methylamino)cyclohexyl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl (4-aminocyclohexyl)carbamate: This compound lacks the methylamino group and has different chemical properties and applications.

    tert-Butyl carbamate: A simpler compound with a tert-butyl group and a carbamate moiety, used in different chemical reactions and applications.

    tert-Butyl methyl (4-oxocyclohexyl)carbamate: This compound contains an oxo group instead of a methylamino group, leading to different reactivity and uses.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[4-(methylamino)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-7-5-9(13-4)6-8-10/h9-10,13H,5-8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUNNJSATKVNGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619360
Record name tert-Butyl [4-(methylamino)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919834-80-3
Record name tert-Butyl [4-(methylamino)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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